molecular formula C9H9F3O3 B12123556 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- CAS No. 1148005-64-4

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B12123556
CAS No.: 1148005-64-4
M. Wt: 222.16 g/mol
InChI Key: PMZYXOYIXJXQTO-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-: is an organic compound characterized by the presence of an ethanediol group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-trifluoromethoxybenzyl halide with an appropriate nucleophile under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, triggering biochemical and physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed that the trifluoromethoxy group plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

1148005-64-4

Molecular Formula

C9H9F3O3

Molecular Weight

222.16 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diol

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2

InChI Key

PMZYXOYIXJXQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)O)OC(F)(F)F

Origin of Product

United States

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